N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound that incorporates a sulfonamide functional group and a boron-containing moiety. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and materials science due to its unique structural features and potential applications.
This compound falls under the categories of:
The synthesis of N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:
The yields from these reactions can vary based on factors such as solvent choice and reaction temperature. For instance, yields above 60% have been reported when optimal conditions are maintained .
The molecular formula for N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is . The structure comprises:
Key structural data includes:
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can participate in various chemical reactions typical for both sulfonamides and boron compounds:
The efficiency of these reactions can be influenced by factors such as solvent choice and temperature. For example, using polar aprotic solvents generally enhances reactivity and product formation rates .
The mechanism by which N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide functions can vary based on its application:
Research indicates that compounds with similar structures exhibit significant biological activity against various pathogens due to their ability to interfere with essential metabolic pathways .
Key chemical properties include:
Spectroscopic data (NMR and IR) provide insights into the functional groups present and confirm successful synthesis .
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific uses:
This compound exemplifies the intersection of organic chemistry with medicinal applications and materials science innovations.
The deliberate fusion of boronates with sulfonamides emerged from parallel innovations in organoboron chemistry and sulfa drug research. Early sulfonamide therapeutics (1930s-1950s) lacked boron integration, focusing primarily on antibacterial activity through dihydropteroate synthase inhibition. The conceptual breakthrough arrived with the recognition that boronic acids could form reversible covalent bonds with biological nucleophiles, prompting systematic integration into bioactive scaffolds. N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide represents an evolutionary product of this convergence, with its development timeline marked by key milestones:
Table 1: Structural Evolution of Key Boron-Containing Sulfonamide Derivatives
Compound Name | Molecular Formula | Year Reported | Synthetic Approach | Primary Application |
---|---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C₁₂H₁₈BNO₄S | ~2005 | Miyaura Borylation | Suzuki Coupling Building Block |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C₁₄H₂₂BNO₄S | 2004 | Lithiation-Borylation | Enzyme Inhibitor Prototype |
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C₁₃H₂₀BNO₄S | ~2015 | Directed Ortho-Metallation / Organocatalysis | Targeted Drug Design |
Structural diversification accelerated with regiochemical control, particularly for ortho-substituted variants. The ortho positioning in N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide induces conformational constraints enhancing both coupling reactivity in Suzuki reactions and binding specificity toward biological targets. This evolution paralleled analytical advancements; modern characterization employs multi-nuclear NMR (¹¹B, ¹H, ¹³C), high-resolution mass spectrometry, and X-ray crystallography to confirm regiochemistry and assess electronic delocalization between boron and sulfonamide moieties [2] .
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group in this compound confers exceptional stability while preserving reactivity under controlled conditions. Unlike boronic acids, which undergo deleterious protodeboronation or self-condensation, the pinacol ester protects the boron atom through chelation, enabling chromatographic purification and long-term storage under inert atmospheres. This stability is thermodynamic: the B-O bond dissociation energy (~806 kJ/mol) and ring strain minimization create a robust system resistant to hydrolysis at physiological pH . Crucially, this protection is reversible; transesterification occurs readily with diols like 1,2-ethanediol under mild acid catalysis, enabling in situ generation of reactive boronic acids for coupling without compromising the sulfonamide N-methyl group.
Functional group tolerance defines this compound’s synthetic versatility:
Table 2: Suzuki-Miyaura Coupling Performance with N-Methyl-2-(dioxaborolan-2-yl)benzenesulfonamide
Aryl Halide Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Functional Groups Tolerated |
---|---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | 80 | 12 | 92 | Methoxy, ester |
2-Chloro-5-nitropyridine | Pd(dppf)Cl₂ / CsF | 100 | 8 | 78 | Nitro, pyridine |
3-Bromo-N-Boc-indole | Pd(OAc)₂ / SPhos / K₃PO₄ | 90 | 18 | 85 | Boc-protected amine, heterocycle |
The dioxaborolane’s electron-withdrawing nature moderately activates the sulfonamide for deprotonation (pKa ~15.5 vs. ~17 for unsubstituted sulfonamides), enabling directed ortho-metalation for further diversification. This controlled acidity prevents decomposition under basic coupling conditions (pH 9-11) commonly employed in Suzuki reactions. Spectroscopic studies (¹¹B NMR) confirm minimal electronic perturbation of the sulfonamide group: boron chemical shifts (δ 30-32 ppm in CDCl₃) align with non-conjugated pinacol esters, indicating no significant π-delocalization across the ring system [2] [9].
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide transcends its role as a synthetic building block, emerging as a critical pharmacophore in enzyme inhibitor design. The ortho-boronic acid/sulfonamide motif mimics tetrahedral transition states in protease catalysis, enabling reversible covalent inhibition through boron coordination with active site residues:
Table 3: Bioisosteric Applications in Enzyme Inhibitor Design
Target Enzyme | Native Functional Group | Boronate Replacement | Potency Enhancement | Physicochemical Improvement |
---|---|---|---|---|
Carbonic Anhydrase IX | Sulfamoyl (O=S=O) | Ortho-boronic acid on benzenesulfonamide | 12-fold (Kd) | Increased membrane permeability (log P +0.7) |
β-Lactamase (CTX-M-15) | Carboxylic acid | 2-Borono-N-methylbenzenesulfonamide | 8-fold (Ki) | Reduced plasma protein binding |
Poly(ADP-ribose) Polymerase | None (precursor) | Pinacol boronate for ¹⁸F-radiolabeling | N/A (diagnostic agent) | Facilitates blood-brain barrier penetration |
The N-methyl group provides essential pharmacokinetic optimization: it reduces sulfonamide acidity to minimize plasma protein binding (>90% unbound fraction vs. 60% for NH analogs) while blocking N-acetylation metabolism. Molecular dynamics simulations confirm that ortho-boronation induces a 40° twist between planes, positioning the sulfonamide toward solvent-exposed regions in enzyme binding pockets. This orientation minimizes entropic penalties upon binding, contributing to favorable binding free energies (ΔG = -9.2 kcal/mol for PARP1 vs. -7.8 kcal/mol for meta-substituted analogs) [8]. Current research explores asymmetric variants where chiral auxiliaries attached to sulfonamide nitrogen enable enantioselective inhibition of proteasomal threonine proteases, highlighting the scaffold’s continuing relevance in addressing emerging therapeutic targets.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: